N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound with a fascinating structure. Let’s break it down:
Preparation Methods
Synthetic Routes:: The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves several steps
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Benzimidazole Formation: : Start by synthesizing the benzimidazole core. This can be achieved through various methods, such as condensation of o-phenylenediamine with an aldehyde or ketone.
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Functionalization: : Introduce the chloro and tetraazolyl substituents. For example, react the benzimidazole intermediate with appropriate reagents to install the chloro group and tetraazolyl moiety.
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Amide Formation: : Finally, react the resulting intermediate with an appropriate carboxylic acid derivative to form the amide bond.
Industrial Production:: The industrial-scale production of this compound likely involves optimization of the synthetic route, purification, and scalability considerations. Unfortunately, specific industrial methods are proprietary and not widely disclosed.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide may undergo various reactions:
Oxidation/Reduction: Depending on the functional groups, it could participate in redox reactions.
Substitution: The chloro group is susceptible to nucleophilic substitution.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.
Common reagents and conditions vary based on the specific reaction.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Medicine: Investigate its potential as an antitumor, antibacterial, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its effects on cellular processes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
- Other benzimidazole derivatives: Explore their unique features.
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: A related compound with a pyrazole ring.
Properties
Molecular Formula |
C17H14ClN7O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14ClN7O/c18-13-6-5-11(25-10-20-23-24-25)9-12(13)17(26)19-8-7-16-21-14-3-1-2-4-15(14)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22) |
InChI Key |
JBOUFGWGQDDLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
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